molecular formula C12H20O2 B8072319 5,9-Cyclododecadiene-1,2-diol, (1R,2S,5E,9Z)-rel-

5,9-Cyclododecadiene-1,2-diol, (1R,2S,5E,9Z)-rel-

Cat. No.: B8072319
M. Wt: 196.29 g/mol
InChI Key: BHYILZSOXKSYCF-PRUKFHJKSA-N
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Description

5,9-Cyclododecadiene-1,2-diol, (1R,2S,5E,9Z)-rel- is a chemical compound with the molecular formula C12H20O2 It is characterized by a twelve-membered ring structure containing two double bonds and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9-Cyclododecadiene-1,2-diol, (1R,2S,5E,9Z)-rel- typically involves the cyclization of diene precursors followed by dihydroxylation. One common method includes the use of osmium tetroxide (OsO4) as a catalyst for the dihydroxylation of cyclododecadiene. The reaction is carried out under mild conditions, often in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) to facilitate the formation of the diol.

Industrial Production Methods

Industrial production of 5,9-Cyclododecadiene-1,2-diol, (1R,2S,5E,9Z)-rel- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5,9-Cyclododecadiene-1,2-diol, (1R,2S,5E,9Z)-rel- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The double bonds can be reduced to yield saturated cyclododecane derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.

Major Products Formed

    Oxidation: Formation of cyclododeca-5,9-diene-1,2-dione or cyclododeca-5,9-diene-1,2-dicarboxylic acid.

    Reduction: Formation of cyclododecane-1,2-diol.

    Substitution: Formation of cyclododeca-5,9-diene-1,2-dichloride or cyclododeca-5,9-diene-1,2-dibromide.

Scientific Research Applications

5,9-Cyclododecadiene-1,2-diol, (1R,2S,5E,9Z)-rel- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,9-Cyclododecadiene-1,2-diol, (1R,2S,5E,9Z)-rel- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical transformations allows it to modulate biochemical pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S,5E,9Z)-cyclododeca-5,9-diene-1,2-diol
  • (1R,2R,5E,9Z)-cyclododeca-5,9-diene-1,2-diol

Uniqueness

5,9-Cyclododecadiene-1,2-diol, (1R,2S,5E,9Z)-rel- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of both cis and trans double bonds in the twelve-membered ring adds to its distinct chemical properties compared to other similar compounds.

Properties

IUPAC Name

(1S,2R,5Z,9Z)-cyclododeca-5,9-diene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h3-6,11-14H,1-2,7-10H2/b5-3-,6-4-/t11-,12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYILZSOXKSYCF-PRUKFHJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C(CCC=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C=C\CC[C@H]([C@H](CC/C=C\C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29118-70-5
Record name (1R*,2S*,5Z*,9E)-5,9-cyclododecadiene-1,2-diol
Source European Chemicals Agency (ECHA)
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